1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one
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Overview
Description
1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one is a complex organic compound featuring a unique combination of benzyl, dichlorophenyl, and trifluoromethylpyridinyl groups
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that molecules with a -cf3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazolidinone Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base.
Attachment of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dichlorophenyl group is introduced using chlorinated aromatic compounds.
Incorporation of the Trifluoromethylpyridinyl Group: This is typically done through nucleophilic aromatic substitution reactions, where the pyridinyl group is introduced using trifluoromethylated pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups like chlorine and trifluoromethyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Biology: It may be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(3,5-dichlorophenyl)imidazolidin-2-one: Lacks the trifluoromethylpyridinyl group, which may reduce its potency or specificity in certain applications.
3-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one: Lacks the benzyl group, potentially affecting its binding affinity and pharmacokinetic properties.
Uniqueness
1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.
This detailed overview highlights the significance of this compound in modern research and industry
Properties
IUPAC Name |
1-benzyl-3-[3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3F3N3O2/c23-16-9-15(31-7-6-30(21(31)32)12-13-4-2-1-3-5-13)10-17(24)19(16)33-20-18(25)8-14(11-29-20)22(26,27)28/h1-5,8-11H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJWEGBWHPAGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2)C3=CC(=C(C(=C3)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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